molecular formula C6H10ClN3O2S B15300277 (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride

Cat. No.: B15300277
M. Wt: 223.68 g/mol
InChI Key: YYLIYRWLJRMAGM-UHFFFAOYSA-N
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Description

(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new ligands for catalysis and coordination chemistry .

Biology and Medicine

Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a valuable intermediate in drug discovery .

Industry

Industrially, this compound can be used in the production of agrochemicals and materials science. Its reactivity makes it suitable for the modification of polymers and the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, the triazole ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine
  • (1-Propyl-1h-1,2,4-triazol-5-yl)methanol
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

What sets (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and valuable for various applications .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

(2-propyl-1,2,4-triazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-2-3-10-6(8-5-9-10)4-13(7,11)12/h5H,2-4H2,1H3

InChI Key

YYLIYRWLJRMAGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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